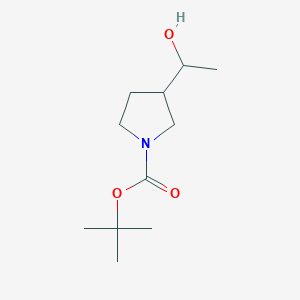

Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQVQGZTFXIGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(C1)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate: Structure, Synthesis, and Applications

Abstract

(S)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a five-membered pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group and bearing a chiral hydroxyethyl side chain, makes it a critical intermediate for constructing complex, biologically active molecules. This guide provides an in-depth analysis of its molecular structure, stereochemical considerations, detailed physicochemical properties, and a robust, field-proven synthetic protocol. Furthermore, it covers comprehensive analytical characterization techniques and explores its significant applications in drug discovery, offering a vital resource for researchers, chemists, and professionals in pharmaceutical development.

Molecular Structure and Physicochemical Properties

The utility of any synthetic building block begins with a thorough understanding of its structure and inherent properties. (S)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a derivative of the amino acid L-proline, embodying a unique combination of steric and electronic features that are pivotal for its role in asymmetric synthesis.

Chemical Structure

The molecule's core is a pyrrolidine ring, with the nitrogen atom incorporated into a carbamate functional group via the acid-labile Boc protecting group. This protection strategy is fundamental in multi-step synthesis, as it deactivates the nucleophilicity of the nitrogen, preventing unwanted side reactions, yet can be removed under mild acidic conditions that typically do not affect other functional groups.[1] The key functional moiety is the 1-hydroxyethyl group (-CH(OH)CH3) at the C3 position of the pyrrolidine ring.

dot

Figure 1: 2D Structure of (S)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate.

Stereoisomerism: A Critical Consideration

The molecule possesses two stereocenters: one at the C3 position of the pyrrolidine ring, which is defined as (S) in the topic compound, and a second at the C1 position of the ethyl side chain. Consequently, this compound can exist as two diastereomers:

-

(S)-tert-butyl 3-((R)-1-hydroxyethyl)pyrrolidine-1-carboxylate

-

(S)-tert-butyl 3-((S)-1-hydroxyethyl)pyrrolidine-1-carboxylate

The synthesis of a single, pure diastereomer is a significant challenge and a primary objective in its application. Non-stereoselective synthesis methods will yield a mixture of these diastereomers, which often exhibit different physical properties and may require separation by chromatography. The distinct spatial arrangement of each diastereomer can lead to profoundly different biological activities when incorporated into a larger molecule, underscoring the importance of stereocontrol in its synthesis.

Physicochemical Properties

A summary of the key physicochemical properties for the parent structure, (S)-N-Boc-3-pyrrolidinol, and related compounds provides a baseline for handling and reaction planning. The addition of the methyl group in the title compound will slightly alter these values.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₃ | - |

| Molecular Weight | 215.29 g/mol | - |

| Appearance | Expected to be a white to off-white solid or a viscous oil | [2] |

| Melting Point | Dependent on diastereomeric purity; related compounds melt at 60-65 °C | [3][4] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Low solubility in water. | [5] |

| Boiling Point | > 270 °C (Predicted for related structures) | [5] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [2] |

Synthesis and Purification

The synthesis of (S)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is most commonly achieved via the reduction of the corresponding ketone, (S)-tert-butyl 3-acetylpyrrolidine-1-carboxylate. The choice of reducing agent is the determining factor for the diastereoselectivity of the final product.

Synthetic Strategy: The Causality of Reagent Choice

The retrosynthetic approach begins by identifying the key bond formation. The C-O bond of the secondary alcohol is formed from a carbonyl group. Therefore, the immediate precursor is a ketone.

-

Non-Diastereoselective Reduction: Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol) will effectively reduce the ketone. However, the hydride attack will occur from both faces of the planar carbonyl group, leading to a mixture of the (3S, 1'R) and (3S, 1'S) diastereomers. This method is robust and high-yielding but necessitates a subsequent, often challenging, chromatographic separation.

-

Diastereoselective Reduction: To achieve a single diastereomer, a stereoselective reduction is required. This can be accomplished using bulky reducing agents that are influenced by the existing stereocenter at the C3 position or, more reliably, through catalytic asymmetric reduction. For instance, ruthenium-BINAP catalysts are highly effective for the asymmetric reduction of β-ketoesters and related structures, often providing excellent diastereoselectivity (>99:1).[6] This approach is more complex and costly but essential when a single stereoisomer is required for pharmaceutical applications.

Detailed Experimental Protocol (Non-Diastereoselective)

This protocol describes a reliable, general method for producing a mixture of diastereomers, which can then be separated or used as a mixture for initial screening purposes.

Step 1: Reduction of (S)-tert-butyl 3-acetylpyrrolidine-1-carboxylate

-

Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), add (S)-tert-butyl 3-acetylpyrrolidine-1-carboxylate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous methanol (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction exotherm and minimize side reactions.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes. The slow addition prevents excessive foaming and maintains temperature control.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 2-4 hours).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C until gas evolution ceases.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine. This removes inorganic salts and residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Step 2: Purification

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel.

-

Eluent System: Use a gradient elution system, typically starting with 20% ethyl acetate in hexanes and gradually increasing to 50-60% ethyl acetate. The two diastereomers should separate, with the less polar isomer eluting first.

-

Analysis: Collect fractions and analyze by TLC to isolate the pure diastereomers.

-

Final Product: Combine the relevant fractions and concentrate under reduced pressure to yield the title compound(s) as a white solid or viscous oil.

Synthesis Workflow Diagram

dot

Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the structure, purity, and stereochemistry of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The Boc group often leads to rotamers, which can cause signal broadening in the NMR spectrum at room temperature.[7] The key diagnostic signals will be those of the hydroxyethyl side chain and the protons on the pyrrolidine ring, which will show distinct shifts for each diastereomer.[8][9][10]

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Key Features |

| Boc (t-Butyl) | ~1.45 (s, 9H) | ~80.0 (C), ~28.5 (CH₃) | Large singlet in ¹H, characteristic quaternary and methyl signals in ¹³C. |

| Pyrrolidine CH₂ (C2, C4, C5) | 3.0 - 3.7 (m, 4H), 1.6 - 2.2 (m, 2H) | ~50-55, ~45-48, ~30-35 | Complex multiplets due to diastereotopicity and coupling. Signals will differ slightly between diastereomers. |

| Pyrrolidine CH (C3) | ~2.3 - 2.6 (m, 1H) | ~40-45 | Multiplet coupled to adjacent protons. |

| -CH(OH)- | ~3.8 - 4.1 (m, 1H) | ~68-75 | Position is highly sensitive to diastereomer configuration. |

| -CH(OH)CH₃ | ~1.1 - 1.2 (d, 3H) | ~20-23 | Doublet in ¹H spectrum, coupled to the -CH(OH)- proton. |

| -OH | Broad singlet, variable | - | Chemical shift is concentration and solvent dependent. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under electrospray ionization (ESI), common adducts are observed.

| Adduct | Expected m/z |

| [M+H]⁺ | 216.1594 |

| [M+Na]⁺ | 238.1414 |

| [M+NH₄]⁺ | 233.1860 |

Data extrapolated from closely related structures.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (Alcohol) | 3200 - 3600 | Broad |

| C-H (Aliphatic) | 2850 - 3000 | Sharp |

| C=O (Carbamate) | 1670 - 1690 | Strong, Sharp |

| C-O (Alcohol/Ester) | 1050 - 1250 | Strong |

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[12][13] Its conformational rigidity and ability to engage in hydrogen bonding make it an ideal fragment for designing ligands that bind to protein targets with high affinity and selectivity.

Role as a Chiral Building Block

(S)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate serves as a versatile intermediate.[1][2] The hydroxyl group can be further functionalized through various reactions:

-

Oxidation: To introduce a ketone for subsequent nucleophilic additions.

-

Etherification: (e.g., Williamson ether synthesis) to connect to other molecular fragments.[12]

-

Esterification: To form ester linkages.

-

Substitution: After conversion to a good leaving group (e.g., mesylate, tosylate), it can be displaced by nucleophiles like amines or azides.

The Boc-protected nitrogen can be deprotected and coupled with carboxylic acids to form amides, a key linkage in many pharmaceuticals.

Case Study: Precursor to Advanced Intermediates

This building block is a precursor to a wide range of more complex molecules used in the synthesis of drugs targeting neurological disorders, viral infections, and inflammatory diseases.[2][14] For example, derivatives of 3-substituted pyrrolidines are key components in the synthesis of Janus kinase (JAK) inhibitors like Upadacitinib, demonstrating the scaffold's importance in modern drug development.[15]

dot

Safety and Handling

Based on data from structurally similar compounds like (S)-N-Boc-3-pyrrolidinol, appropriate safety precautions are necessary.[16]

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and well-sealed container.

-

Conclusion

(S)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a high-value, chiral synthetic intermediate with significant potential in pharmaceutical research and development. Its utility is defined by its stereochemically rich structure, the orthogonal reactivity of its functional groups, and its role as a precursor to the privileged pyrrolidine scaffold. A deep understanding of its properties, stereochemical nuances, and synthetic pathways is essential for leveraging this molecule to its full potential in the creation of next-generation therapeutics. This guide provides the foundational knowledge and practical insights necessary for its effective application in the laboratory.

References

-

PubChem. tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Antipin, R. L., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

-

King, S. A., Armstrong, J., & Keller, J. (n.d.). Synthesis and Ru(II)-BINAP reduction of a ketoester derived from hydroxyproline. Organic Syntheses. [Link]

-

Schmialek, L., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry. [Link]

- Google Patents. A process for the preparation of tert-butyl (r)

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

-

PubChem. 1-Boc-3-pyrrolidinol. National Center for Biotechnology Information. [Link]

-

PubChem. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

ChemRxiv. NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. [Link]

-

Beak, P., et al. (1995). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society. [Link]

-

Echegoyen, L., et al. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry – A European Journal. [Link]

-

ResearchGate. Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. [Link]

-

ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum. [Link]

-

Van der Westhuizen, J. H., et al. (2015). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry. [Link]

- Google Patents.

-

PubChemLite. Tert-butyl 3-(2-amino-1-hydroxyethyl)pyrrolidine-1-carboxylate. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-1-N-叔丁氧羰基-3-羟基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (R)-(-)-N-Boc-3-pyrrolidinol 98 109431-87-0 [sigmaaldrich.com]

- 5. N-Boc-3-pyrrolidinone | 101385-93-7 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. PubChemLite - Tert-butyl 3-(2-amino-1-hydroxyethyl)pyrrolidine-1-carboxylate (C11H22N2O3) [pubchemlite.lcsb.uni.lu]

- 12. mdpi.com [mdpi.com]

- 13. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 15. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]

- 16. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate stereochemistry

<An In-depth Technical Guide to the Stereochemistry of (R)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate >

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with two well-defined stereocenters, offers a valuable platform for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of the stereochemical intricacies of this compound, encompassing stereoselective synthesis strategies, robust analytical techniques for stereochemical assignment, and its application in the development of novel therapeutics. By delving into the causality behind experimental choices and grounding claims in authoritative references, this document aims to equip researchers with the knowledge necessary to effectively utilize this versatile synthon in their drug discovery endeavors.

Introduction: The Significance of Stereochemistry in Drug Design

The three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to synthesize and analyze enantiomerically pure compounds is paramount in drug development. The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals, valued for its conformational rigidity and synthetic tractability.[1]

(R)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate, featuring two stereocenters at the C3 position of the pyrrolidine ring and the adjacent carbinol carbon, presents a valuable synthetic intermediate. The defined (R) configuration at C3 and the potential for either (R) or (S) configuration at the C1' of the hydroxyethyl group allows for the creation of diastereomers with distinct properties. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enhances stability and solubility, while also allowing for facile deprotection under acidic conditions.[2][3][4] This guide will explore the critical aspects of controlling and verifying the stereochemistry of this important molecule.

Stereoselective Synthesis: Crafting the Desired Architecture

The synthesis of (R)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate with high stereochemical purity necessitates a carefully designed synthetic strategy. The most common approaches involve the stereoselective reduction of a ketone precursor or the use of chiral starting materials to introduce the desired stereocenters.[5]

Diastereoselective Reduction of a Ketone Precursor

A prevalent and efficient method involves the diastereoselective reduction of the corresponding ketone, tert-butyl 3-acetyl- (R)-pyrrolidine-1-carboxylate. The choice of reducing agent is critical in dictating the stereochemical outcome at the newly formed secondary alcohol.

Causality Behind Experimental Choices: The stereoselectivity of the reduction is governed by the steric environment around the carbonyl group. The bulky Boc-protected pyrrolidine ring directs the hydride attack from the less hindered face.

-

Chelation-Controlled Reduction: Reagents like lithium aluminium hydride (LiAlH4) can chelate with the carbonyl oxygen and the pyrrolidine nitrogen, leading to a more rigid transition state and potentially influencing the direction of hydride delivery.[6]

-

Non-Chelating Reduction: Reagents such as sodium borohydride (NaBH4) are less likely to form a chelate, and the stereochemical outcome is primarily dictated by steric hindrance, often following the Felkin-Anh model.

Table 1: Comparison of Reducing Agents for the Synthesis of (R)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate

| Reducing Agent | Typical Diastereomeric Ratio (anti:syn) | Key Considerations |

| Sodium Borohydride (NaBH4) | Moderate to Good | Milder conditions, good functional group tolerance. Stereoselectivity is primarily sterically controlled. |

| Lithium Aluminium Hydride (LiAlH4) | Good to Excellent | Highly reactive, requires anhydrous conditions. Chelation control can enhance diastereoselectivity.[6] |

| L-Selectride® | Excellent | Bulky reagent, provides high stereoselectivity by approaching from the less hindered face. |

| CBS Catalysts (Corey-Bakshi-Shibata) | Excellent (Enantioselective) | Used for asymmetric reduction of prochiral ketones, offering predictable stereochemistry.[7] |

Synthesis from Chiral Precursors

An alternative strategy involves utilizing readily available chiral starting materials, such as (S)-3-hydroxypyrrolidine or derivatives of proline.[5][8] This approach introduces one of the stereocenters from a chiral pool, simplifying the subsequent stereochemical control.

Experimental Protocol: Synthesis via Grignard Addition to a Chiral Aldehyde

This protocol outlines a general procedure for the synthesis starting from a chiral aldehyde derived from a protected (R)-3-hydroxypyrrolidine.

-

Oxidation: The hydroxyl group of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate is oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation.

-

Grignard Reaction: The resulting aldehyde is then reacted with methylmagnesium bromide (CH3MgBr) at low temperature (e.g., -78 °C) in an anhydrous etheral solvent like THF.

-

Stereochemical Control: The stereochemical outcome of the Grignard addition is influenced by Cram's rule or the Felkin-Anh model, where the nucleophilic methyl group adds to the carbonyl from the less sterically hindered face.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to isolate the desired diastereomer.

Caption: Synthetic pathway via Grignard addition.

Analytical Techniques for Stereochemical Characterization

Unambiguous determination of the absolute and relative stereochemistry is a non-negotiable aspect of working with chiral molecules. A combination of spectroscopic and chromatographic techniques is employed to ensure the stereochemical integrity of (R)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers.

-

¹H NMR: The diastereotopic protons in the pyrrolidine ring and the hydroxyethyl side chain will exhibit different chemical shifts and coupling constants for each diastereomer.[9] Careful analysis of the coupling patterns, particularly the vicinal coupling constants (³J), can provide insights into the dihedral angles and thus the relative stereochemistry. For diastereomers, differences in chemical shifts for protons adjacent to the stereocenters are often observed.[10]

-

¹³C NMR: The chemical shifts of the carbon atoms, especially those of the stereocenters and adjacent carbons, will also differ between diastereomers.[11]

-

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to definitively assign proton and carbon signals and to probe through-space interactions, which can help elucidate the preferred conformation and relative stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers and diastereomers. By using a chiral stationary phase (CSP), the different stereoisomers interact differently with the column, leading to different retention times.

Trustworthiness of the Protocol: The choice of the chiral column and the mobile phase is crucial for achieving baseline separation. Method validation, including determination of linearity, accuracy, and precision, is essential for a self-validating system.

Table 2: Typical Chiral HPLC Parameters

| Parameter | Typical Conditions |

| Chiral Column | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 210-220 nm (due to the carbamate chromophore) |

X-ray Crystallography

For crystalline materials, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry. By obtaining a suitable crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined, providing definitive proof of the (R) and/or (S) configurations.

Caption: Workflow for stereochemical control.

Applications in Drug Development

The well-defined stereochemistry of (R)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate makes it a valuable chiral building block in the synthesis of a wide range of pharmaceutical agents.[12][13] Its structural features can be incorporated into molecules targeting various biological pathways.

-

Enzyme Inhibitors: The pyrrolidine scaffold can mimic the structure of natural substrates, leading to the development of potent and selective enzyme inhibitors.

-

Receptor Ligands: The defined stereochemistry is crucial for specific interactions with chiral biological receptors, such as G-protein coupled receptors (GPCRs).

-

Antiviral and Anticancer Agents: Pyrrolidine derivatives have shown promise in the development of novel antiviral and anticancer drugs.[13]

The ability to synthesize specific diastereomers of this building block allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved efficacy and reduced off-target effects.

Conclusion

The stereochemistry of (R)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a critical consideration in its application as a chiral building block for drug discovery. A thorough understanding of stereoselective synthesis methods, coupled with rigorous analytical characterization, is essential for ensuring the stereochemical purity of this versatile intermediate. The insights and protocols presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this compound in the creation of next-generation therapeutics. The continued exploration of novel synthetic routes and analytical techniques will further enhance the utility of this and other chiral building blocks in the advancement of medicinal chemistry.

References

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters - ACS Publications. (2023-10-04). [Link]

-

Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. (2021-04-20). [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH. [Link]

-

Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry. (2025-08-19). [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. (2023-09-05). [Link]

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). ResearchGate. [Link]

-

Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science (RSC Publishing). [Link]

-

The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

-

Diastereoselective Synthesis of Pyrrolidines Using a Nitrone/Cyclopropane Cycloaddition: Synthesis of the Tetracyclic Core of Nakadomarin A. Organic Letters - ACS Publications. [Link]

-

(3S)-pyrrolidin-3-ol. PubChem - NIH. [Link]

-

Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. MDPI. [Link]

-

tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. PubChem. [Link]

-

The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. MDPI. (2022-12-28). [Link]

-

1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. ScienceDirect. [Link]

-

Synthesis of All Nineteen Appropriately Protected Chiral α-Hydroxy Acid Equivalents of the α-Amino Acids for Boc Solid-Phase Depsi-Peptide Synthesis. Organic Letters - ACS Publications. [Link]

-

Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. (2018-09-20). [Link]

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled. YouTube. (2020-08-29). [Link]

-

SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses Procedure. [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. (2025-02-08). [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. (2018-06-07). [Link]

-

tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. PubChem. [Link]

-

TERT-BUTYL 3-(DIMETHYLAMINO)PYRROLIDINE-1-CARBOXYLATE, (R)-. gsrs. [Link]

Sources

- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

- 12. chemimpex.com [chemimpex.com]

- 13. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

Methodological & Application

Chiral Synthesis of tert-Butyl 3-(1-Hydroxyethyl)pyrrolidine-1-carboxylate: An Application and Protocol Guide

Introduction: The Significance of Chiral Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of stereocenters onto this ring system dramatically expands its chemical space and biological activity. tert-Butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate, with its two chiral centers, is a valuable building block for the synthesis of complex molecules, including potent enzyme inhibitors and modulators of cellular signaling pathways. The precise control of the stereochemistry at both the C3 position of the pyrrolidine ring and the adjacent hydroxyl-bearing carbon is critical for achieving the desired pharmacological profile and efficacy. This guide provides a detailed exploration of a robust and widely applicable method for the chiral synthesis of this important intermediate, focusing on the principles of asymmetric catalysis.

Strategic Overview: Pathways to Stereochemical Control

The synthesis of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate presents the challenge of controlling two adjacent stereocenters. Two primary strategies are commonly employed for such syntheses:

-

Diastereoselective Addition to a Chiral Precursor: This approach involves starting with an enantiomerically pure pyrrolidine derivative, such as a 3-formylpyrrolidine, and then performing a diastereoselective addition of a methyl nucleophile (e.g., a Grignard reagent). The inherent chirality of the starting material directs the stereochemical outcome of the reaction.

-

Asymmetric Reduction of a Prochiral Ketone: This highly effective method involves the synthesis of a prochiral ketone, tert-butyl 3-acetylpyrrolidine-1-carboxylate, followed by an enantioselective reduction of the ketone to the desired alcohol using a chiral catalyst. This strategy allows for the creation of both stereocenters in a single, highly controlled step.

This guide will focus on the second approach, detailing the synthesis of the ketone precursor and its subsequent asymmetric hydrogenation, a method renowned for its high efficiency and stereoselectivity.

Experimental Protocols

Part I: Synthesis of the Key Precursor: tert-Butyl 3-Acetylpyrrolidine-1-carboxylate

The synthesis of the ketone precursor can be efficiently achieved from commercially available N-Boc-3-hydroxypyrrolidine. The protocol involves a two-step process: oxidation of the alcohol to the ketone, followed by the introduction of the acetyl group. A more direct approach, and the one detailed here, involves the oxidation of the readily available tert-butyl 3-hydroxypyrrolidine-1-carboxylate to the corresponding ketone, N-Boc-3-pyrrolidinone.[1]

Protocol 1: Oxidation of tert-Butyl 3-Hydroxypyrrolidine-1-carboxylate to tert-Butyl 3-Oxopyrrolidine-1-carboxylate

This protocol utilizes the Dess-Martin periodinane (DMP) for a mild and efficient oxidation.

-

Materials:

-

tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate (or the (S)-enantiomer)

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and hexanes for elution

-

-

Procedure:

-

To a stirred solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add Dess-Martin periodinane (2.0 eq) portion-wise.[1]

-

Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.

-

Extract the mixture with DCM. The combined organic layers should be washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-oxopyrrolidine-1-carboxylate as an oil.[1]

-

A plausible next step to form the acetyl group, as suggested in a technical guide, would be the addition of a vinyl Grignard reagent to the ketone, followed by ozonolysis.[2]

Part II: Asymmetric Hydrogenation for Chiral Alcohol Synthesis

The cornerstone of this chiral synthesis is the Noyori-type asymmetric hydrogenation of the prochiral ketone, tert-butyl 3-acetylpyrrolidine-1-carboxylate. This reaction employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, which facilitates the enantioselective delivery of hydrogen to one face of the ketone.[3][4][5]

Mechanism of Stereoselection: The Noyori Catalyst

The effectiveness of the Ru(II)-BINAP catalyst lies in the C₂-symmetry of the BINAP ligand. The chiral backbone of the ligand creates a well-defined chiral environment around the ruthenium center. The substrate coordinates to the metal, and the steric bulk of the phenyl groups on the phosphine atoms directs the approach of the ketone to a specific quadrant, leading to the preferential formation of one enantiomer of the alcohol.[3][4][5]

Sources

- 1. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. nobelprize.org [nobelprize.org]

- 5. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Utility of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate in Modern Medicinal Chemistry

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic implementation of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate. This document provides an in-depth analysis of its role as a versatile chiral building block and details a robust protocol for its chemical manipulation, grounded in established synthetic principles.

Introduction: Unpacking the Molecular Value

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs, including agents for hypertension (Captopril), infections (Clindamycin), and cancer (Alpelisib).[1][2][3] Its prevalence stems from its three-dimensional structure, which allows for precise spatial orientation of substituents to optimize interactions with biological targets.[4]

tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a particularly valuable derivative of this scaffold. Its utility is encoded in three key structural features:

-

The Pyrrolidine Core: A saturated, non-planar ring system that provides a robust framework for building complex molecules.[5]

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group masks the reactivity of the pyrrolidine nitrogen, preventing it from interfering with desired reactions elsewhere in the molecule and enabling its selective deprotection in later synthetic steps.[5]

-

The Chiral (1-hydroxyethyl) Side Chain: This is the molecule's primary point of strategic functionalization. The secondary alcohol is a versatile chemical handle that can be readily converted into a wide array of other functional groups.[5][6] Its inherent chirality is crucial for developing stereospecific drugs, where a single enantiomer is responsible for the desired therapeutic effect.

This combination makes the title compound a powerful synthon for introducing a functionalized, chiral pyrrolidine motif into drug candidates, particularly those targeting enzyme active sites or receptors where hydrogen bonding and specific stereochemistry are critical for binding.[4][7]

Caption: Key structural features of the title compound.

Core Application: Activating the Hydroxyl for Nucleophilic Displacement

A primary challenge in synthesis is that a hydroxyl group is a poor leaving group. To utilize the -(1-hydroxyethyl) side chain for building carbon-carbon or carbon-heteroatom bonds via nucleophilic substitution, it must first be converted into a group that readily departs. A common and highly effective strategy is its conversion to a sulfonate ester, such as a mesylate (-OMs). The resulting mesylate is an excellent leaving group, approximately 10,000 times more reactive than a chloride in nucleophilic substitution reactions.

This transformation is the gateway to a multitude of synthetic possibilities, allowing for the introduction of azides (precursors to amines), cyanides (precursors to carboxylic acids), thiols, and various carbon nucleophiles. The following protocol details a robust and reliable method for this critical activation step.

Experimental Protocol

Protocol 1: Mesylation of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate

This protocol describes the conversion of the secondary alcohol to its corresponding mesylate, activating it for subsequent nucleophilic substitution reactions.

Principle: The lone pair of the hydroxyl group's oxygen atom attacks the electrophilic sulfur atom of methanesulfonyl chloride. A tertiary amine base, such as triethylamine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing it from causing side reactions like the deprotection of the Boc group. Performing the reaction at low temperatures is critical to suppress potential side reactions, particularly E2 elimination, which can be competitive for secondary alcohols.[8]

Materials & Equipment:

| Reagent/Equipment | Purpose |

| tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate | Starting Material |

| Methanesulfonyl Chloride (MsCl) | Mesylating Agent |

| Triethylamine (Et₃N) or Pyridine | Non-nucleophilic base |

| Dichloromethane (DCM), anhydrous | Reaction Solvent |

| 0.1 M Hydrochloric Acid (HCl) | Aqueous wash to remove excess base |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Aqueous wash to remove acidic impurities |

| Brine (Saturated NaCl solution) | Aqueous wash to remove residual water |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate | Drying Agent |

| Round-bottom flask, magnetic stirrer, stir bar | Reaction Vessel |

| Ice/acetone bath | Temperature Control |

| Separatory funnel, Rotary evaporator | Workup & Purification |

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cooling: Cool the solution to 0 °C using an ice bath. For more sensitive substrates or larger scales, a dry ice/acetone bath (-78 °C) may be used to further minimize side reactions.

-

Base Addition: Add triethylamine (1.1 - 1.5 eq) to the stirred solution. Causality Note: Using a slight excess of base ensures that all generated HCl is neutralized. Triethylamine is chosen as it is a non-nucleophilic, sterically hindered base that is unlikely to compete as a nucleophile.[8]

-

Mesylation: Add methanesulfonyl chloride (1.1 - 1.2 eq) dropwise via syringe over 10-15 minutes. A cloudy precipitate of triethylammonium chloride will form. Causality Note: Slow, dropwise addition is crucial to control the exothermic nature of the reaction and maintain a low internal temperature, preventing the formation of elimination byproducts.[8]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Workup:

-

Once complete, dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold 0.1 M HCl (1x), saturated NaHCO₃ solution (1x), and brine (1x). Causality Note: The acid wash removes the triethylamine, the bicarbonate wash removes any remaining acidic species, and the brine wash initiates the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Self-Validation & Characterization: The resulting product, tert-butyl 3-(1-(methylsulfonyloxy)ethyl)pyrrolidine-1-carboxylate, should be obtained as a crude oil or solid. Its identity and purity should be confirmed by NMR spectroscopy. Expect to see a new singlet in the ¹H NMR spectrum around 3.0 ppm corresponding to the methyl protons of the mesyl group and a downfield shift of the proton on the carbon bearing the sulfonate ester compared to the starting alcohol.

Synthetic Workflow: From Building Block to Advanced Intermediate

The true power of the title compound is realized in its role as a linchpin in a multi-step synthesis. The mesylation protocol is the first critical step in a sequence designed to build molecular complexity.

Caption: A representative synthetic workflow utilizing the title compound.

Workflow Explanation:

-

Step A (Activation): The starting alcohol is converted to the mesylate using Protocol 1.

-

Step B (Displacement): The mesylate is displaced by a nucleophile, in this case, sodium azide (NaN₃), via an SN2 reaction. This introduces a new nitrogen-based functional group with inversion of stereochemistry at that center.

-

Step C (Reduction): The azide is safely and cleanly reduced to a primary amine, for example, through catalytic hydrogenation.

-

Step D (Deprotection): The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to unmask the pyrrolidine's secondary amine.

-

Step E (Coupling): The newly freed amine can be coupled with a carboxylic acid (using standard peptide coupling reagents like HATU or EDC) or undergo reductive amination with an aldehyde to build the final, complex drug molecule.

This sequence demonstrates how the simple hydroxyl group on the initial building block is strategically transformed to install an amine, which then serves as a key anchor point for constructing the final therapeutic agent.

Summary of Key Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role in Synthesis |

| tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate | C₁₁H₂₁NO₃ | 215.29 | Chiral Starting Material |

| tert-butyl 3-(1-(methylsulfonyloxy)ethyl)pyrrolidine-1-carboxylate | C₁₂H₂₃NO₅S | 293.38 | Activated Intermediate for Nucleophilic Substitution |

| tert-butyl 3-(1-azidoethyl)pyrrolidine-1-carboxylate | C₁₁H₂₀N₄O₂ | 240.30 | Stable Precursor to a Primary Amine |

| tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate | C₁₁H₂₂N₂O₂ | 214.31 | Key Intermediate for Final Stage Coupling Reactions |

References

- MySkinRecipes. tert-butyl3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate.

- Chem-Impex. R-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.

-

Krasnova, L., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. Available from: [Link]

- PubChem. tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate.

- Fisher Scientific. tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate, 95% Purity.

- ResearchGate. Pyrrolidine-based marketed drugs.

- Chem-Impex. 3-Pyrroline (contains Pyrrolidine).

- Google Patents. A process for the preparation of tert-butyl (r)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.

-

Rogoza, A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Pharmaceuticals. Available from: [Link]

- Google Patents. A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

- Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE.

- ResearchGate. How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol).

-

Głowacka, I., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules. Available from: [Link]

- A-Z Chemical. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development.

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. Available from: [Link]

-

Al-Hussain, S. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Pharmaceuticals. Available from: [Link]

- PubChem. Tert-butyl 3-(methanesulfonyloxy)pyrrolidine-1-carboxylate.

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-butyl3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate [myskinrecipes.com]

- 6. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Scalable Synthesis of Enantiopure tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate

Introduction: The Significance of Chiral Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] The introduction of stereogenic centers onto this heterocyclic framework significantly expands its chemical space and biological activity. Specifically, enantiopure 3-substituted pyrrolidine derivatives, such as tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate, are crucial building blocks in the development of novel therapeutics.[1] The precise stereochemistry of the hydroxyl and methyl groups on the side chain is often critical for target engagement and pharmacological efficacy. Consequently, robust, scalable, and stereoselective synthetic routes to these compounds are of paramount importance to researchers in drug discovery and development.

This guide provides a detailed overview of scalable synthetic strategies for producing enantiopure tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate, with a focus on asymmetric reduction of the corresponding ketone. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer insights into process optimization and characterization.

Strategic Overview: Pathways to Enantiopurity

The most direct and scalable approach to enantiopure tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate begins with the commercially available precursor, tert-butyl 3-oxopyrrolidine-1-carboxylate. The key transformation is the stereoselective reduction of the exocyclic ketone to the corresponding secondary alcohol. This can be achieved through several powerful asymmetric catalytic methods.

Two of the most reliable and scalable strategies for this transformation are:

-

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction: This method employs a chiral oxazaborolidine catalyst to direct the enantioselective reduction of the ketone with a stoichiometric reducing agent, typically a borane source.[4][5][6][7][8]

-

Noyori Asymmetric Hydrogenation: This approach utilizes a ruthenium catalyst bearing a chiral phosphine ligand, such as BINAP, to achieve highly enantioselective hydrogenation of the ketone.[9][10][11]

Both methods offer high enantioselectivity and are amenable to large-scale synthesis. The choice between them may depend on factors such as catalyst availability, cost, and specific laboratory capabilities.

Below is a general workflow for the synthesis:

Caption: General workflow for the synthesis.

Protocol 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a powerful and predictable method for the enantioselective reduction of prochiral ketones.[5][6][7] The chiral oxazaborolidine catalyst forms a complex with the borane reducing agent, which then coordinates to the ketone in a sterically defined manner, directing the hydride transfer to one face of the carbonyl group.[5][6]

Reaction Mechanism Overview

Caption: Simplified CBS reduction mechanism.

Materials and Reagents

| Reagent | CAS Number | Supplier Example | Notes |

| tert-butyl 3-oxopyrrolidine-1-carboxylate | 101385-93-7 | Sigma-Aldrich | Starting material.[12] |

| (R)- or (S)-Methyl CBS oxazaborolidine (1M in toluene) | 112022-81-8 or 112022-83-0 | TCI America[4] | Chiral catalyst. Choose (R) or (S) based on desired product enantiomer. |

| Borane-tetrahydrofuran complex (1M in THF) | 14044-65-6 | Sigma-Aldrich | Stoichiometric reducing agent. |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Various | Reaction solvent. Must be dry. |

| Methanol | 67-56-1 | Various | Used for quenching the reaction. |

| Saturated aqueous ammonium chloride (NH4Cl) | 12125-02-9 | Various | Used in work-up. |

| Ethyl acetate | 141-78-6 | Various | Extraction solvent. |

| Brine | N/A | N/A | Saturated aqueous sodium chloride solution for washing. |

| Anhydrous sodium sulfate (Na2SO4) | 7757-82-6 | Various | Drying agent. |

| Silica gel | 7631-86-9 | Various | For column chromatography. |

Detailed Experimental Protocol

Note: This reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous THF (approximately 5-10 mL per gram of substrate).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Slowly add the (R)- or (S)-Methyl CBS oxazaborolidine solution (0.1 eq) to the stirred solution.

-

Borane Addition: Add the borane-THF complex (1.0 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within a few hours.

-

Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane.

-

Work-up: Allow the mixture to warm to room temperature. Add saturated aqueous ammonium chloride solution and stir for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiopure tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate.

Protocol 2: Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones using a ruthenium-chiral diphosphine catalyst and hydrogen gas.[9][10][11] This method is particularly well-suited for large-scale industrial applications due to its high turnover numbers and operational simplicity.

Catalyst System

A common catalyst system for this transformation is a complex of ruthenium with a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand. The choice of (R)- or (S)-BINAP determines the stereochemical outcome of the reduction.[9]

Caption: Key components of Noyori hydrogenation.

Materials and Reagents

| Reagent | CAS Number | Supplier Example | Notes |

| tert-butyl 3-oxopyrrolidine-1-carboxylate | 101385-93-7 | Sigma-Aldrich | Starting material.[12] |

| [RuCl((R)- or (S)-BINAP)(p-cymene)]Cl or similar Ru-BINAP catalyst | Varies | Strem Chemicals | Chiral catalyst. |

| Methanol or Ethanol | 67-56-1 or 64-17-5 | Various | Reaction solvent. |

| Hydrogen gas (H2) | 1333-74-0 | Various | Reducing agent. |

Detailed Experimental Protocol

Note: This reaction requires a high-pressure hydrogenation apparatus and should only be performed by trained personnel in a well-ventilated fume hood.

-

Reaction Setup: In a high-pressure reactor, combine tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) and the Ru-BINAP catalyst (0.001-0.01 eq).

-

Solvent Addition: Add degassed methanol or ethanol as the solvent.

-

Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (typically 10-50 atm).

-

Reaction Conditions: Heat the mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via HPLC.

-

Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Work-up: Open the reactor and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can often be of high purity. If necessary, it can be further purified by flash column chromatography or crystallization.

Analytical Characterization

Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC).[13]

-

Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

By comparing the peak areas of the two enantiomers, the enantiomeric excess can be calculated.

Safety and Handling Precautions

-

tert-butyl 3-oxopyrrolidine-1-carboxylate: May cause skin and eye irritation. Harmful if swallowed. May cause respiratory irritation.[12]

-

Borane-THF Complex: Pyrophoric and water-reactive. Handle under an inert atmosphere.

-

CBS Catalysts: Handle under an inert atmosphere as they can be sensitive to moisture.

-

Ruthenium Catalysts: Ruthenium compounds can be toxic. Handle with care and avoid inhalation of dust.[14][15][16]

-

Hydrogen Gas: Highly flammable. Use in a well-ventilated area away from ignition sources and with appropriate high-pressure equipment.

-

Solvents: THF, methanol, and ethyl acetate are flammable. Use in a well-ventilated fume hood.

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling these chemicals.

Conclusion

The scalable synthesis of enantiopure tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is readily achievable through the asymmetric reduction of the corresponding ketone. Both the Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation offer excellent enantioselectivity and are amenable to large-scale production. The choice of method will depend on specific laboratory resources and economic considerations. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable chiral building block with high purity and stereochemical integrity.

References

-

MDPI. (2020). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PubMed Central. Retrieved from [Link]

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

-

Grokipedia. (n.d.). CBS catalyst. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]

- Google Patents. (n.d.). Chiral catalysts for reduction of ketones and process for their preparation.

- Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

National Center for Biotechnology Information. (2016). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 3-oxopyrrolidine-1-carboxylate. PubChem. Retrieved from [Link]

-

Nobel Prize Outreach. (2001). Ryoji Noyori - Nobel Lecture. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

ResearchGate. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]

-

SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ruthenium on carbon 5% ruthenium, ca. 50% moisture. Retrieved from [Link]

- Google Patents. (n.d.). Ruthenium-binap asymmetric hydrogenation catalyst.

-

The Chemical Society of Japan. (2004). Catalytic Asymmetric Borane Reduction of Prochiral Ketones by Using (S)-2-(Anilinomethyl)pyrrolidine. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

-

Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions. Retrieved from [Link]

-

ACS Publications. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. Retrieved from [Link]

-

MDPI. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. PubMed Central. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine synthesis [organic-chemistry.org]

- 4. Chiral Oxazaborolidines [Organocatalysts] | TCI AMERICA [tcichemicals.com]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. nobelprize.org [nobelprize.org]

- 12. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. geneseo.edu [geneseo.edu]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Note: Strategic Derivatization of the Hydroxyl Group in tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate

Introduction: Unlocking the Potential of a Versatile Chiral Building Block

tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its pyrrolidine core is a prevalent scaffold in numerous biologically active compounds, and the secondary hydroxyl group on the ethyl substituent offers a critical handle for synthetic diversification. Derivatization of this hydroxyl group is a key strategy to modulate the pharmacological properties of lead compounds, including potency, selectivity, solubility, and metabolic stability.

This application note provides a comprehensive guide for researchers on the strategic derivatization of the secondary hydroxyl group of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate. We will delve into the mechanistic rationale behind various derivatization techniques, offering field-proven insights and detailed, step-by-step protocols for common transformations. The focus will be on providing a self-validating framework for experimental design, ensuring reproducibility and success in your synthetic campaigns.

Strategic Considerations for Hydroxyl Group Derivatization

The choice of derivatization strategy is dictated by the desired physicochemical and pharmacological properties of the final compound. Key considerations include the nature of the target, the desired bond type (ester, ether, etc.), and the overall synthetic route. The secondary nature of the alcohol in our substrate presents both opportunities and challenges, such as potential steric hindrance that must be overcome.

A logical workflow for selecting the appropriate derivatization strategy is outlined below:

Caption: Decision workflow for derivatizing the hydroxyl group.

Key Derivatization Methodologies and Protocols

This section details several robust methods for derivatizing the secondary hydroxyl group. Each protocol is presented with an emphasis on the underlying chemistry and practical considerations for successful execution.

Esterification: Creating Prodrugs and Modulating Polarity

Esterification is a widely employed strategy to mask the polarity of a hydroxyl group, often to create a prodrug that can be hydrolyzed in vivo to release the active parent molecule. Esters can also serve as bioisosteric replacements for other functional groups.

This is a rapid and often high-yielding method for ester formation. The high reactivity of acyl chlorides drives the reaction to completion.[1][2][3][4]

Causality: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acyl chloride.[3] The tetrahedral intermediate then collapses, expelling a chloride ion to form the ester and hydrochloric acid. A mild base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct, which can otherwise cause side reactions.[5]

Protocol 1: Acetylation using Acetyl Chloride

-

Materials:

-

tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate

-

Acetyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

-

Procedure:

-

Dissolve tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired acetate ester.

-

Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form an even more reactive acyl-pyridinium species. The alcohol then attacks this species, forming the ester and regenerating the DMAP catalyst. The main byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be removed by filtration.[9]

Protocol 2: Benzoylation using Benzoic Acid, DCC, and DMAP

-

Materials:

-

tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate

-

Benzoic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

Celite

-

Standard laboratory glassware for reaction, filtration, and purification.

-

-

Procedure:

-

To a stirred solution of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq), benzoic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

A white precipitate of dicyclohexylurea (DCU) will form.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with DCM.

-

Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to obtain the benzoate ester.

-

| Method | Reagents | Pros | Cons |

| Acyl Chloride | RCOCl, Pyridine/Et3N | Fast, high-yielding, uses readily available reagents. | Acyl chlorides can be moisture-sensitive; generates HCl. |

| DCC/DMAP | RCOOH, DCC, DMAP | Mild conditions, broad substrate scope. | DCC is an allergen; DCU byproduct can be difficult to remove completely. |

Silylation: Protecting the Hydroxyl Group

In multi-step syntheses, it is often necessary to temporarily "protect" the hydroxyl group to prevent it from reacting with incompatible reagents.[10][11][12] Silyl ethers are the most common protecting groups for alcohols due to their ease of formation and cleavage under specific conditions.[11][13][14]

Causality: The alcohol acts as a nucleophile, attacking the electrophilic silicon atom of a silyl halide (e.g., trimethylsilyl chloride, TMSCl; tert-butyldimethylsilyl chloride, TBDMSCl).[11] This reaction is typically carried out in the presence of a non-nucleophilic base like imidazole or triethylamine, which neutralizes the generated HCl.[15] The steric bulk of the silyl group can be tuned to control selectivity in molecules with multiple hydroxyl groups.[16]

Protocol 3: TBDMS Protection

-

Materials:

-

tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Water

-

Standard laboratory glassware.

-

-

Procedure:

-

Dissolve tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

-

Add TBDMSCl (1.2 eq) portion-wise to the solution at room temperature.

-

Stir the reaction for 4-6 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash chromatography to yield the TBDMS-protected alcohol.

-

Deprotection: Silyl ethers are readily cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, taking advantage of the high strength of the Si-F bond.[13]

Etherification: Enhancing Metabolic Stability

Converting the hydroxyl group to an ether can significantly increase the metabolic stability of a molecule by preventing oxidation. The Williamson ether synthesis and the Mitsunobu reaction are two powerful methods to achieve this transformation.

This classic method involves the SN2 reaction between an alkoxide and an alkyl halide.[17][18][19] For our secondary alcohol, it is crucial to form the alkoxide first and then react it with a primary alkyl halide to avoid competing elimination reactions.